4-Fluoro-2-(methoxymethyl)aniline hydrochloride
Overview
Description
“4-Fluoro-2-(methoxymethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1803595-74-5 . It has a molecular weight of 191.63 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-fluoro-2-(methoxymethyl)aniline hydrochloride . The InChI code for this compound is 1S/C8H10FNO.ClH/c1-11-5-6-4-7 (9)2-3-8 (6)10;/h2-4H,5,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It is typically stored at room temperature .Scientific Research Applications
Fluorescence Quenching in Boronic Acid Derivatives
4-Fluoro-2-(methoxymethyl)aniline hydrochloride plays a role in fluorescence quenching studies of boronic acid derivatives. This compound, along with others, demonstrates interesting behaviors in Stern–Volmer plots, which are significant for understanding fluorescence quenching mechanisms. The existence of different conformers and the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments are key factors in these studies (Geethanjali et al., 2015), (Geethanjali et al., 2015).
Docking and QSAR Studies in c-Met Kinase Inhibitors
In the field of drug discovery, particularly for c-Met kinase inhibitors, 4-Fluoro-2-(methoxymethyl)aniline hydrochloride derivatives are used in docking and quantitative structure–activity relationship (QSAR) studies. These studies help in understanding the molecular features that contribute to high inhibitory activity and in predicting the biological activities of these inhibitors (Caballero et al., 2011).
Synthesis of Eperezolid-like Molecules
This compound is involved in the synthesis of eperezolid-like molecules, where its derivatives are explored for their antimicrobial activities. The structural assignments and antimicrobial activity study of these compounds highlight their potential in medical research (Yolal et al., 2012).
Hydroxylation Studies in Microsomal Hydroxylases
The hydroxylation of halo and alkyl substituted anilines, including 4-Fluoro-2-(methoxymethyl)aniline hydrochloride, is studied in relation to hepatic microsomal preparations. These studies provide insights into the metabolism of these compounds in biological systems, which is crucial for understanding their pharmacokinetics and toxicology (Daly et al., 1968).
Biodehalogenation Pathways in Fluorinated Anilines
Research on biodehalogenation pathways for fluorinated aniline derivatives, including 4-Fluoro-2-(methoxymethyl)aniline hydrochloride, has been conducted. These studies help in understanding the biochemical pathways and mechanisms for the dehalogenation process, which are important for both environmental and pharmacological contexts (Rietjens et al., 1990).
Inhibition of Copper Corrosion
Aniline derivatives, including 4-Fluoro-2-(methoxymethyl)aniline hydrochloride, have been studied for their effectiveness as copper corrosion inhibitors. This application is significant in materials science and engineering for the protection and longevity of metallic structures (Khaled & Hackerman, 2004).
Safety and Hazards
properties
IUPAC Name |
4-fluoro-2-(methoxymethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJIIXKNJJHJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methoxymethyl)aniline hydrochloride | |
CAS RN |
1803595-74-5 | |
Record name | 4-fluoro-2-(methoxymethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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